

# Filgotinib SELECTION trial protocol ulcerative colitis

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Filgotinib

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## Efficacy Outcomes at a Glance

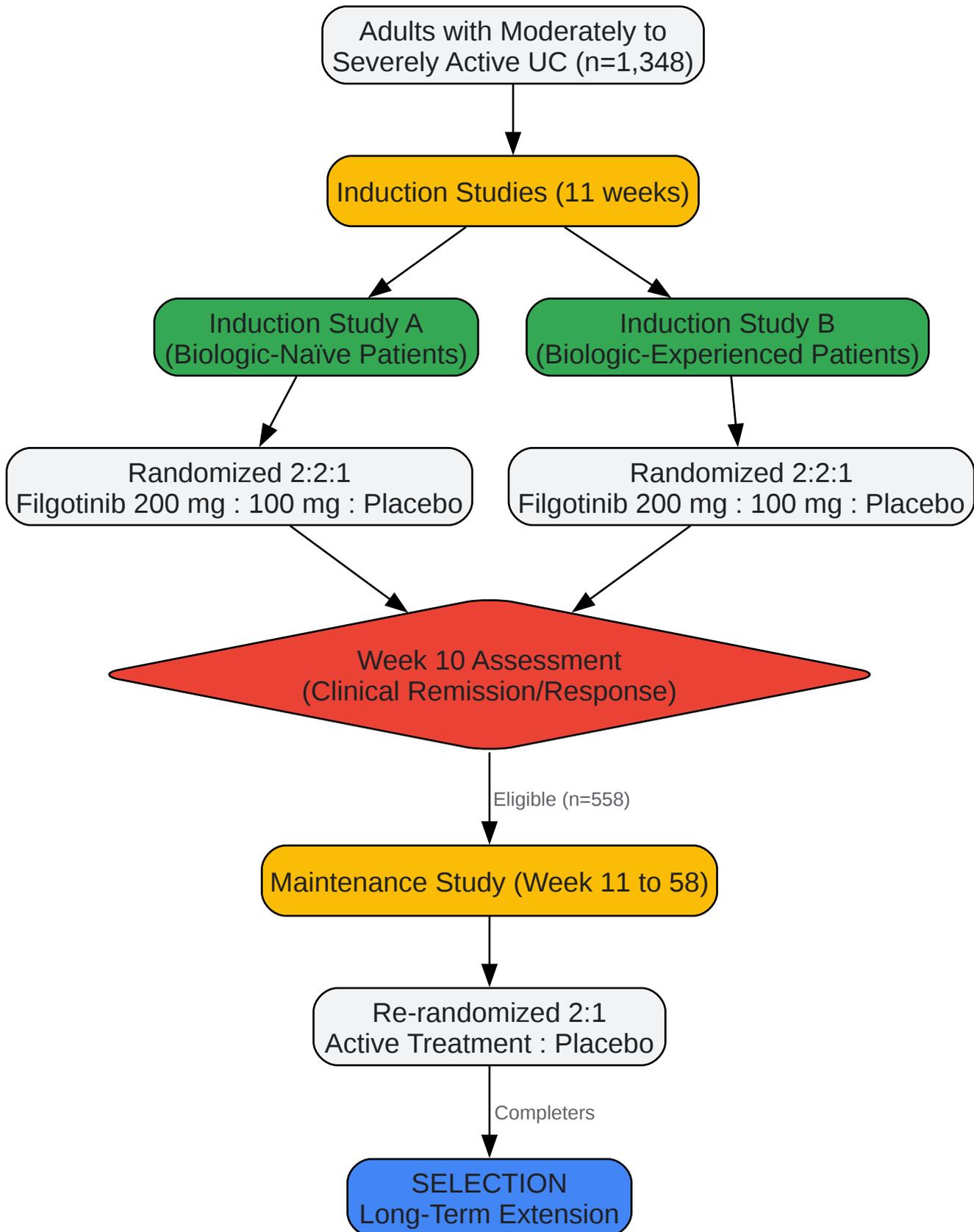
Trial Phase	Patient Cohort	Primary Endpoint (Clinical Remission)	Key Secondary Endpoints (at trial end)
<b>Induction (Week 10)</b>	Biologic-Naïve [1] [2]	<b>26.1%</b> vs. 15.3% (placebo) (p=0.0157)	Endoscopic Remission: <b>12.2%</b> vs. 3.6% (p=0.0047) Histologic Remission: <b>35.1%</b> vs. 16.1% (p<0.0001)     <b>Induction (Week 10)</b>
Biologic-Experienced [1] [2]	<b>11.5%</b> vs. 4.2% (placebo) (p=0.0103)	Endoscopic Remission: Data in publication [2] Histologic Remission: Data in publication [2]	<b>Maintenance (Week 58)</b>
Overall (Responders from Induction) [1] [3]	<b>37.2%</b> vs. 11.2% (placebo) (p<0.0001)	Corticosteroid-Free Remission (≥6 months): <b>27.2%</b> vs. 6.4% (p=0.0055) [1]	Endoscopic Remission: <b>15.6%</b> vs. 6.1% (p=0.0157)

## Trial Design & Protocol Details

The SELECTION trial was a multi-center, randomized, double-blind, placebo-controlled Phase 2b/3 study conducted across 341 sites in 40 countries [2].

## Overall Structure

The trial consisted of two induction studies and one maintenance study, graphically summarized below. Patients who achieved clinical response or remission at Week 10 were eligible for the maintenance study.



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## Key Patient Populations & Randomization

- **Induction Study A:** Enrolled **biologic-naïve** patients (n=659) who had an inadequate response, loss of response, or intolerance to corticosteroids or immunosuppressants [2].
- **Induction Study B:** Enrolled **biologic-experienced** patients (n=689) who had an inadequate response, loss of response, or intolerance to any TNF antagonist or vedolizumab. This was a refractory population, with 51% previously treated with two different classes of biologics [1] [3].
- Across both induction studies, patients were randomized **2:2:1** to receive oral once-daily **filgotinib 200 mg, filgotinib 100 mg, or placebo** for 11 weeks [2].
- In the maintenance study, induction responders were re-randomized **2:1** to continue their induction dose of **filgotinib** or switch to placebo through Week 58 [2].

## Key Eligibility Criteria

- **Inclusion:** Adults aged 18-75 with moderately to severely active UC for  $\geq 6$  months, defined by a centrally read endoscopy subscore  $\geq 2$ , rectal bleeding subscore  $\geq 1$ , stool frequency subscore  $\geq 1$ , and a Physician Global Assessment (PGA)  $\geq 2$  [1] [2].
- **Concomitant Medications:** Use of stable doses of corticosteroids, immunomodulators (azathioprine, 6-MP, methotrexate), and aminosalicylates was permitted, reflecting real-world practice [1].

## Primary & Key Secondary Endpoints

- **Primary Endpoint: Clinical remission** at Week 10 (induction) and Week 58 (maintenance), defined as [2] [4]:
  - Mayo endoscopic subscore of 0 or 1
  - Rectal bleeding subscore of 0
  - $\geq 1$ -point decrease in stool frequency from baseline to achieve a subscore of 0 or 1
- **Key Secondary Endpoints** included [1] [2]:
  - **Clinical remission** by the full Mayo Clinic Score (MCS)
  - **Endoscopic remission** (Mayo endoscopic subscore of 0)
  - **Histologic remission**
  - **Corticosteroid-free remission** for  $\geq 6$  months at Week 58 (for patients on corticosteroids at baseline in the maintenance study)

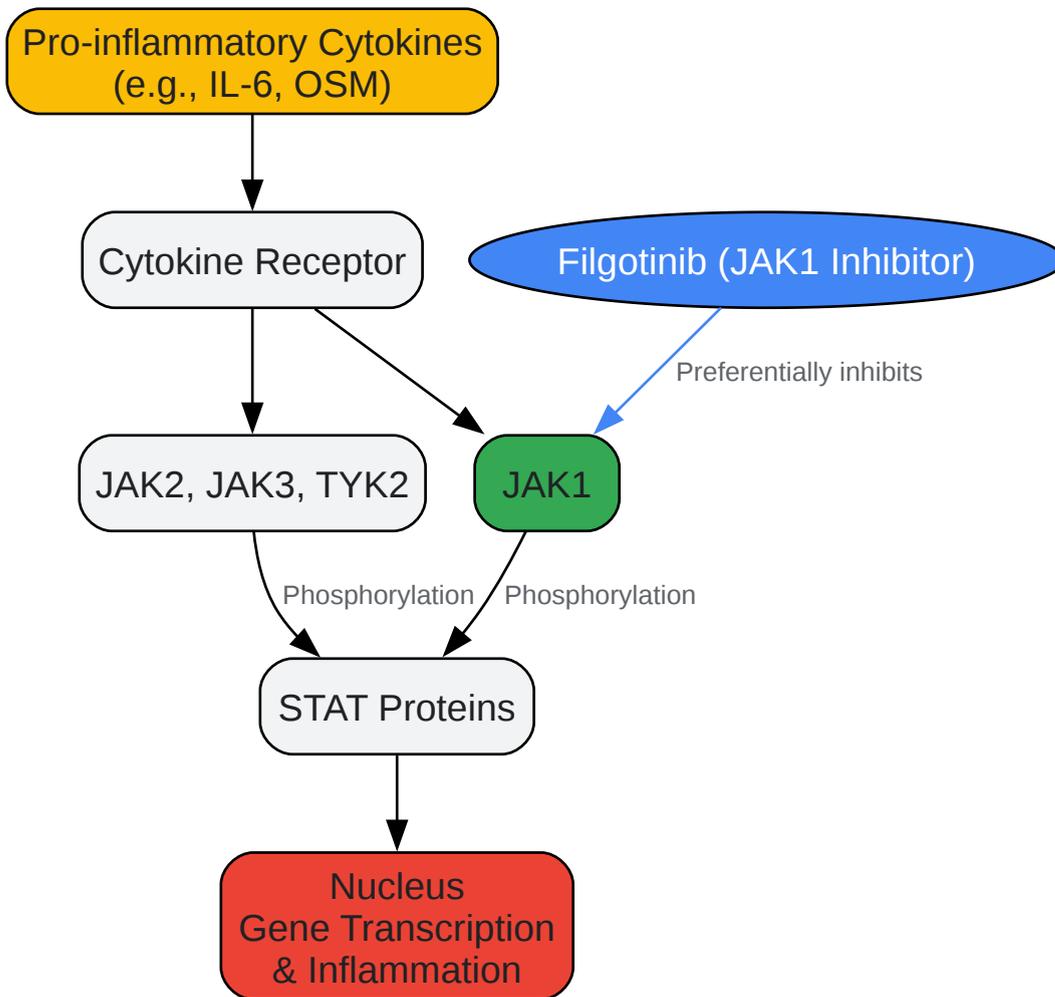
## Efficacy in Subgroups & Symptom Onset

Post-hoc analyses provide insights for positioning **filgotinib** in clinical practice.

- **Prior Biologic Exposure:** **Filgotinib** 200 mg was effective in both biologic-naïve and biologic-failed groups during induction and maintenance. However, the therapeutic benefit was greatest in **biologic-naïve patients** and those previously treated with only one biologic or mechanism of action [5] [6]. The likelihood of disease worsening during maintenance increased with the number of prior biologic failures [5].
- **Disease Severity:** A 2025 post-hoc analysis showed that patients with less severe disease at baseline (partial Mayo Clinic Score <7) achieved **symptomatic remission significantly faster** (within 2 days) than those with more severe disease (pMCS ≥7). However, by Week 10, this difference was no longer significant, indicating that patients with more severe disease also benefited from continued treatment [7].
- **Corticosteroid-Sparing Effect:** In patients on corticosteroids at the start of maintenance, achieving **6-month corticosteroid-free remission** at Week 58 was more likely with **filgotinib** 200 mg. This outcome was associated with being **biologic-naïve, female, a current smoker, and having a lower endoscopic burden** (Mayo endoscopic subscore of 2 vs. 3) at baseline [6].

## Mechanism of Action & Biomarker Data

**Filgotinib** is an oral, once-daily, preferential inhibitor of **Janus kinase 1 (JAK1)** [4]. The diagram below illustrates its targeted mechanism.



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- **Pharmacology:** **Filgotinib** provides selective blockade of JAK1 over JAK2, and to a greater degree over JAK3 and TYK2 [4]. It is rapidly absorbed, has a half-life of ~7 hours, and is metabolized independently of the CYP450 system, leading to a low potential for drug-drug interactions [4].
- **Biomarker Mediators:** An analysis of biomarkers from the SELECTION trial found that **filgotinib** significantly reduced key circulating pro-inflammatory markers. Reductions in **C-reactive protein (CRP)**, **interleukin-6 (IL-6)**, **serum amyloid A (SAA)**, **neutrophil gelatinase-associated lipocalin (NGAL)**, and **oncostatin M (OSM)** as early as Week 4 were identified as potential mediators of clinical improvement seen at Week 10 [8].

## Safety Profile

The overall incidence of adverse events (AEs), serious AEs, and discontinuations due to AEs was similar between the **filgotinib** and placebo groups during both induction and maintenance [1] [2].

- **Infections:** Serious infections and herpes zoster events were infrequent and comparable across treatment groups [1] [2].
- **Thrombotic Events:** Venous thrombosis and pulmonary embolism were rare. One case of pulmonary embolism occurred with **filgotinib** 200 mg during induction, and three venous thrombosis cases were observed in the placebo group during maintenance/LTE [1] [4].
- **Mortality:** Two deaths occurred in the **filgotinib** 200 mg group during the maintenance trial; both were assessed by investigators as unrelated to the study drug [1] [2].

## Conclusion for Researchers

The SELECTION trial demonstrates that **filgotinib** 200 mg is a valuable oral therapeutic option for moderate-to-severe UC, with a rapid onset of action and the ability to maintain remission, including corticosteroid-free remission. Its efficacy is consistent across patient subgroups, though it appears most favorable in **biologic-naïve patients and those with less prior biologic failure**. Its selective JAK1 inhibition translates into a measurable impact on key inflammatory biomarkers and a consistent safety profile.

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